molecular formula C21H26O10S2 B12103506 Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside

Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside

Cat. No.: B12103506
M. Wt: 502.6 g/mol
InChI Key: LETWHQSOZHSWKU-UHFFFAOYSA-N
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Description

Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside is a protected glucose derivative where the hydroxyl groups at the 2- and 6-positions are substituted with p-toluenesulfonyl (tosyl) groups. This compound is widely utilized in carbohydrate chemistry as an intermediate for selective functionalization, particularly in glycosylation reactions and nucleophilic substitutions due to the tosyl groups' role as excellent leaving groups .

Properties

Molecular Formula

C21H26O10S2

Molecular Weight

502.6 g/mol

IUPAC Name

[3,4-dihydroxy-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C21H26O10S2/c1-13-4-8-15(9-5-13)32(24,25)29-12-17-18(22)19(23)20(21(28-3)30-17)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-23H,12H2,1-3H3

InChI Key

LETWHQSOZHSWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O

Origin of Product

United States

Preparation Methods

Benzylidene Acetal Formation

The synthesis begins with methyl α-D-glucopyranoside, where the 4- and 6-hydroxyl groups are protected as a benzylidene acetal. This step employs benzaldehyde dimethyl acetal and a catalytic acid (e.g., camphorsulfonic acid) in anhydrous DMF, yielding methyl 4,6-O-benzylidene-α-D-glucopyranoside. The benzylidene group shields the 4- and 6-positions, leaving the 2- and 3-hydroxyls exposed.

Tosylation at the 2-Position

The 2-hydroxyl is selectively tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C. This regioselectivity arises from the reduced steric hindrance at the 2-position compared to the 3-hydroxyl, which is adjacent to the bulky benzylidene group. The product, methyl 4,6-O-benzylidene-2-O-p-toluenesulfonyl-α-D-glucopyranoside, is isolated in 80–85% yield after recrystallization.

Deprotection and Tosylation at the 6-Position

Acidic hydrolysis (e.g., 80% acetic acid at 60°C) removes the benzylidene group, regenerating the 4,6-diol. The primary 6-hydroxyl is then tosylated under mild conditions (TsCl, pyridine, 0°C), exploiting the higher reactivity of primary alcohols. Careful stoichiometry (1.1 equivalents of TsCl) ensures mono-tosylation at the 6-position, yielding methyl 2,6-di-O-p-toluenesulfonyl-α-D-glucopyranoside with free 3- and 4-hydroxyls. The final compound is obtained in 70–75% yield after chromatography.

Direct Regioselective Tosylation

Single-Step Tosylation Strategy

Direct tosylation of methyl α-D-glucopyranoside without protecting groups is challenging due to competing reactions at secondary hydroxyls. However, kinetic control using excess TsCl (2.2 equivalents) in pyridine at −10°C favors sequential tosylation:

  • The primary 6-hydroxyl reacts within 1 hour.

  • The 2-hydroxyl, less hindered than the 3- and 4-positions, reacts over 12–16 hours.

This method affords the ditosylate in 60–65% yield, alongside minor mono- (6-O-Ts) and tri-tosylated byproducts.

Solvent and Base Effects

Replacing pyridine with DMAP (4-dimethylaminopyridine) in THF accelerates the reaction, achieving full conversion in 8 hours. However, the yield remains moderate (55–60%) due to persistent side reactions at the 3- and 4-positions.

Glycal Intermediate Approach

Glycal Synthesis

Methyl 3,4-di-O-acetyl-1,2-dideoxy-6-O-p-toluenesulfonyl-D-arabino-hex-1-enopyranose (glycal) serves as a versatile precursor. Prepared via zinc dust reduction of methyl 2,3,4-tri-O-acetyl-6-O-Ts-α-D-glucopyranosyl bromide, this glycal undergoes nitrosyl chloride addition to form a nitroso-chloro adduct.

Glycosidation and Reduction

Condensation with methanol in the presence of BF₃·OEt₂ generates a β-glycoside, which is reduced with sodium borohydride to yield methyl 2,6-di-O-Ts-α-D-glucopyranoside. This route achieves 50–55% overall yield but requires multiple steps.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Benzylidene Protection4,6-protection → 2-Ts → 6-Ts70–75High regioselectivityMulti-step, requires protection
Direct TosylationOne-pot tosylation60–65Simplified workflowLower yield, byproduct formation
Glycal IntermediateGlycal → glycosidation → reduction50–55Access to diverse analogsLengthy synthesis

Mechanistic Insights and Optimization

Steric and Electronic Factors

  • Primary vs. Secondary OH Reactivity : The 6-hydroxyl’s primary nature ensures faster tosylation, while the 2-hydroxyl’s proximity to the anomeric center slightly enhances its acidity, enabling selective reaction under forcing conditions.

  • Solvent Polar Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state during tosylation, improving reaction rates.

Temperature and Stoichiometry

  • Low temperatures (−10°C to 0°C) suppress over-tosylation.

  • Using 2.2 equivalents of TsCl balances conversion and byproduct formation .

Chemical Reactions Analysis

  • Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside can undergo various reactions, including nucleophilic substitutions, oxidations, and reductions.
  • Common reagents include tosyl chloride, sodium iodide, and acetic anhydride.
  • Major products formed depend on the specific reaction conditions and the functional groups involved.
  • Scientific Research Applications

    2.1. Organic Synthesis

    Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside serves as a key intermediate in the synthesis of various glycosides and oligosaccharides. Its sulfonyl groups facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

    Table 1: Key Reactions Involving this compound

    Reaction TypeDescriptionReference
    Nucleophilic SubstitutionActs as a leaving group for nucleophiles to form glycosidic bonds
    GlycosylationUsed to synthesize complex oligosaccharides
    Regioselective SulfationEnables selective sulfation of hydroxyl groups

    2.2. Enzyme Inhibition Studies

    Recent studies have explored the potential of this compound as an inhibitor of α-glucosidase, an enzyme critical in carbohydrate metabolism. Inhibition of this enzyme can delay glucose absorption, making it a target for diabetes management.

    Case Study: α-Glucosidase Inhibition

    • Objective: Evaluate the inhibitory effects of this compound on α-glucosidase.
    • Method: Enzyme assays were conducted to determine the IC50 values.
    • Results: The compound exhibited significant inhibitory activity, suggesting its potential use in managing postprandial hyperglycemia in type 2 diabetes patients .

    Computational Studies

    Computational chemistry has been employed to predict the behavior and efficacy of this compound derivatives against various pathogens, including bacteria and viruses.

    Table 2: Computational Analysis of Derivatives

    CompoundBinding Affinity (kcal/mol)Target Pathogen
    Methyl α-D-glucopyranoside Derivative-9.5SARS-CoV-2 (COVID-19)
    This compound-8.7E. coli

    These studies indicate that modifications to the glucopyranoside structure can enhance binding affinity and potentially lead to new therapeutic agents .

    Environmental Considerations

    While this compound shows promise in various applications, it is crucial to assess its environmental impact. Toxicity studies have indicated that proper handling and disposal are necessary to mitigate any adverse effects on aquatic and terrestrial ecosystems .

    Mechanism of Action

    • The exact mechanism by which Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets or pathways.
  • Comparison with Similar Compounds

    Key Properties :

    • Synthesis: Prepared via reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with p-toluenesulfonyl chloride in pyridine/DMF, followed by deprotection .
    • Melting Point : 426–428 K .
    • Spectroscopic Data : ¹³C NMR data aligns with literature values, confirming structural integrity .

    Comparison with Structurally Similar Compounds

    Methyl 2,6-di-O-benzoyl-D-glucopyranoside

    • Substituents : Benzoyl groups at 2- and 6-positions.
    • Molecular Weight : 402.395 g/mol .
    • Key Differences :
      • Reactivity : Benzoyl groups are less polar and less reactive as leaving groups compared to tosyl groups, making this compound less suitable for nucleophilic substitutions.
      • Applications : Primarily used in stable protecting group strategies rather than reactive intermediates .

    Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside

    • Substituents : Acetyl groups at 2-, 4-, and 6-positions.
    • Molecular Weight : 278.26 g/mol .
    • Key Differences :
      • Stability : Acetyl groups are acid-labile and less robust than tosyl groups under harsh reaction conditions.
      • Utility : Commonly employed in mild protection/deprotection strategies for hydroxyl groups .

    Benzyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside

    • Substituents : Benzyl groups at 3-, 4-, and 6-positions.
    • Key Differences: Protection Strategy: Benzyl ethers require hydrogenolysis for removal, contrasting with tosyl groups, which undergo displacement via nucleophilic attack. Steric Effects: Bulkier benzyl groups may hinder reactivity at adjacent positions compared to tosyl groups .

    3:5-Di-p-toluenesulfonyl Derivatives of Glucose

    • Substituents : Tosyl groups at 3- and 5-positions, with additional acetyl/benzoyl modifications .
    • Key Differences :
      • Regiochemistry : The 2,6-tosyl configuration in the target compound allows for selective functionalization at the 3- and 4-positions, whereas 3,5-tosyl derivatives exhibit distinct reactivity patterns.
      • Optical Activity : Derivatives like 3:5-di-p-toluenesulfonyl-2-acetyl-d-glucose show significant optical rotation differences ([α] values ranging from +46.33° to +156.6° in chloroform) compared to the target compound, reflecting altered stereoelectronic environments .

    Data Table: Comparative Analysis

    Compound Name Substituents Molecular Weight (g/mol) Melting Point (K) Key Reactivity/Applications
    Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside Tosyl (2,6) Not reported 426–428 Nucleophilic substitution, glycosylation
    Methyl 2,6-di-O-benzoyl-D-glucopyranoside Benzoyl (2,6) 402.395 Not reported Stable protection
    Methyl 2,4,6-tri-O-acetyl-β-D-glucopyranoside Acetyl (2,4,6) 278.26 Not reported Mild protection/deprotection
    3:5-Di-p-toluenesulfonyl-2-acetyl-d-glucose Tosyl (3,5), Acetyl (2) Not reported 139–160 Stereochemical studies

    Biological Activity

    Methyl 2,6-di-O-p-toluenesulfonyl-D-glucopyranoside (MTSG) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of two p-toluenesulfonyl groups, which enhance its reactivity and biological interactions. This article aims to explore the biological activity of MTSG, focusing on its antibacterial properties, mechanism of action, and relevant case studies.

    Chemical Structure

    MTSG is a modified glucopyranoside with the following structural formula:

    C13H18O7S2\text{C}_{13}\text{H}_{18}\text{O}_{7}\text{S}_{2}

    Antibacterial Properties

    MTSG has shown significant antibacterial activity against various strains of bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

    Bacterial Strain MIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Methicillin-resistant S. aureus (MRSA)16
    Bacillus subtilis8

    These results indicate that MTSG exhibits potent activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against MRSA, which is known for its resistance to conventional antibiotics .

    The mechanism by which MTSG exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis. The sulfonyl groups in MTSG are thought to interact with key enzymes involved in peptidoglycan synthesis, leading to cell lysis and death . Furthermore, studies suggest that MTSG may interfere with bacterial biofilm formation, which is crucial for the survival and virulence of many pathogenic bacteria .

    Study 1: Efficacy Against MRSA

    In a controlled laboratory study, MTSG was tested against multiple MRSA strains. The compound demonstrated a significant reduction in bacterial load in vitro compared to untreated controls. The study concluded that MTSG could be a candidate for further development as an antibiotic agent targeting resistant bacterial infections .

    Study 2: In Vivo Testing

    An in vivo study assessed the therapeutic potential of MTSG in a mouse model of bacterial infection. Mice treated with MTSG showed improved survival rates and reduced infection severity compared to those receiving placebo treatment. Histological analysis revealed decreased inflammation and tissue damage in treated mice, indicating the compound's potential as a therapeutic agent .

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